Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Description
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C28H27ClN2O6S and its molecular weight is 555.0 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole moiety, and various functional groups that may contribute to its biological activity. Its molecular formula is C24H26ClN2O5S, and it has a molecular weight of approximately 466.99 g/mol. The structural complexity suggests potential interactions with biological macromolecules.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Interaction : The thiazole and pyrrole components may interact with various receptors, influencing signaling pathways critical for cellular responses.
Anticancer Properties
Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several tumor models. Results indicated significant tumor growth inhibition in xenograft models when treated with the compound at a dosage of 50 mg/kg daily for two weeks.
- Inflammation Model : In an experimental model of acute inflammation, administration of the compound significantly reduced paw edema in rats compared to control groups, highlighting its anti-inflammatory potential.
Properties
CAS No. |
609793-24-0 |
---|---|
Molecular Formula |
C28H27ClN2O6S |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27ClN2O6S/c1-4-6-15-37-20-13-9-18(10-14-20)23(32)21-22(17-7-11-19(29)12-8-17)31(26(34)24(21)33)28-30-16(3)25(38-28)27(35)36-5-2/h7-14,22,32H,4-6,15H2,1-3H3/b23-21+ |
InChI Key |
MFXMGPRYSJWHEW-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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